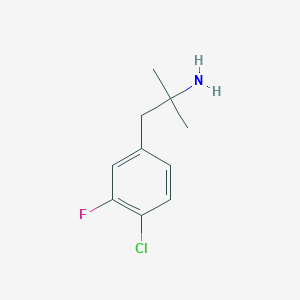

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine

Übersicht

Beschreibung

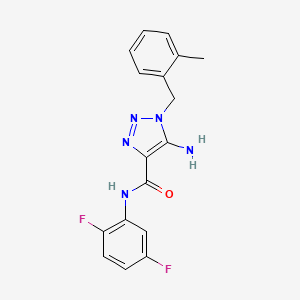

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine, also known as 4-Cl-3-FPhA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of substituted amphetamines and has been found to possess certain biochemical and physiological effects that make it an interesting subject of study.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of analogues and derivatives of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine involves various chemical reactions aimed at creating compounds with potential therapeutic and industrial applications. Studies on its structural analysis using techniques like X-ray crystallography and NMR spectroscopy have contributed to understanding the molecular configuration and reactivity of these compounds.

- Design and Synthesis of Drug-like Libraries : Utilization of related chemical scaffolds in generating drug-like libraries for screening against diseases like cancer and parasitic infections shows no significant activity but opens pathways for designing targeted therapies (Kumar et al., 2015).

- Corrosion Inhibition : Synthesized amine derivatives have been evaluated as corrosion inhibitors, demonstrating protective properties on mild steel surfaces in corrosive environments (Boughoues et al., 2020).

- Crystal Structure Analysis : The detailed structural analysis of synthesized compounds provides insights into their potential applications, highlighting the importance of molecular interactions in determining their properties (Yu, 2014).

Antimicrobial and Anticancer Activity

The search for novel therapeutic agents has led to the exploration of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine derivatives for their potential antimicrobial and anticancer activities.

- Antibacterial and Antioxidant Properties : Certain derivatives have shown high antibacterial activity, suggesting their potential in developing new antibiotics (Арутюнян et al., 2012).

- Anticancer Studies : Research into the cytotoxic effects of novel compounds on cancer cell lines provides a foundation for future drug development aimed at targeted cancer therapies (Parthiban et al., 2011).

Material Science Applications

The unique properties of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine derivatives have also been explored in material science, particularly in the development of polymers and organic light-emitting diodes (OLEDs).

- Polymer Electrolytes : Synthesis of guanidinium-functionalized polymer electrolytes via activated fluorophenyl-amine reaction for potential applications in energy storage and conversion technologies (Kim et al., 2011).

- OLED Development : The use of related compounds in the fabrication of high-efficiency OLEDs demonstrates the potential of these materials in advancing display and lighting technologies (Li et al., 2015).

Eigenschaften

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUNJMKWKKCFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=C(C=C1)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

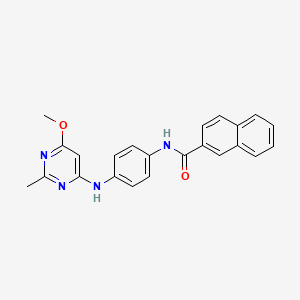

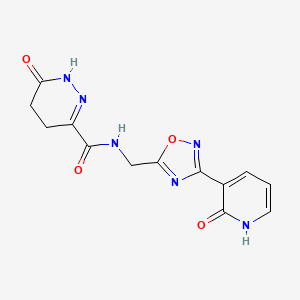

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2728399.png)

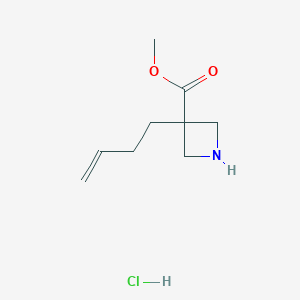

![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride](/img/structure/B2728400.png)

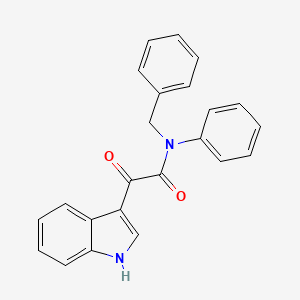

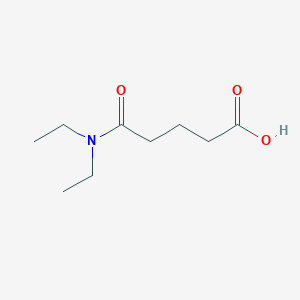

![3-(3,4-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2728406.png)

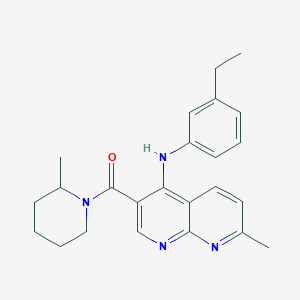

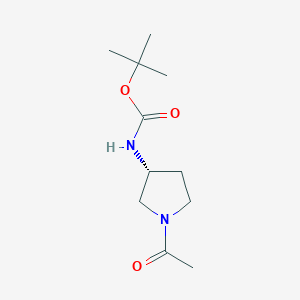

![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2728411.png)

![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2728412.png)